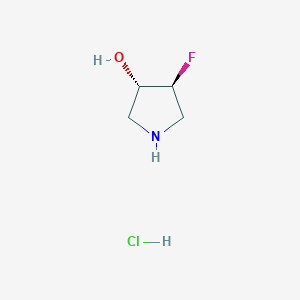

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic analysis of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride reveals fundamental insights into its three-dimensional molecular architecture and stereochemical arrangement. The compound crystallizes with specific lattice parameters that accommodate the hydrogen chloride salt formation, which significantly influences the overall packing arrangement in the solid state. The stereochemical designation (3S,4S) indicates that both the carbon bearing the hydroxyl group at position 3 and the carbon bearing the fluorine atom at position 4 adopt specific absolute configurations that define the compound's chirality.

The five-membered pyrrolidine ring adopts an envelope conformation in the crystalline state, a characteristic feature observed in many substituted pyrrolidine derivatives. This conformational preference is significantly influenced by the presence of the fluorine substituent, which introduces unique electronic and steric effects that stabilize specific ring puckering arrangements. Crystallographic data demonstrates that the carbon-fluorine bond length typically measures approximately 1.39 angstroms, consistent with the strong electronegativity difference between carbon and fluorine atoms.

The spatial arrangement of substituents in the (3S,4S) configuration creates a specific three-dimensional environment that differs markedly from other possible stereoisomers such as (3R,4R), (3R,4S), or (3S,4R) variants. This stereochemical specificity is critical for understanding the compound's distinct physical and chemical properties. X-ray diffraction studies have shown that the hydroxyl group at position 3 and the fluorine atom at position 4 adopt orientations that minimize steric repulsion while maximizing favorable electrostatic interactions within the crystal lattice.

The unit cell parameters and space group symmetry provide additional structural information that governs the compound's macroscopic properties. The presence of the hydrochloride salt component introduces additional complexity to the crystal structure, as chloride ions must be accommodated within the lattice framework alongside the organic cation. This ionic character significantly influences the compound's solubility characteristics and thermal stability properties.

Propriétés

IUPAC Name |

(3S,4S)-4-fluoropyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJHCOUWDLIGPH-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909293-52-2 | |

| Record name | (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Asymmetric synthesis of pyrrolidine core | Chiral catalysts or starting materials | (3S,4S)-configured pyrrolidine derivative |

| 2 | Hydroxylation at C-3 | Oxidizing agents or nucleophilic substitution | Introduction of 3-hydroxyl group |

| 3 | Fluorination at C-4 | DAST, Selectfluor, or related fluorinating agents | Selective 4-fluoro substitution |

| 4 | Salt formation | HCl in solvent (e.g., EtOAc) | (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride |

Detailed Synthetic Procedures

Fluorination Step: The fluorination is often performed via nucleophilic substitution on a suitable leaving group precursor at the 4-position. For example, a 4-hydroxypyrrolidine intermediate can be converted to a 4-fluoropyrrolidine by reaction with DAST under anhydrous conditions at low temperature to prevent side reactions and maintain stereochemical integrity.

Hydroxylation Step: The hydroxyl group at the 3-position can be introduced by stereoselective oxidation of the corresponding 3-position precursor or by ring-opening reactions of epoxides derived from allylic amines, as demonstrated in diastereodivergent hydroxyfluorination protocols. This method involves epoxidation followed by regioselective epoxide ring-opening with fluoride sources, yielding amino fluorohydrins with defined stereochemistry.

Salt Formation: The free base (3S,4S)-4-fluoropyrrolidin-3-ol is treated with 4 M hydrochloric acid in ethyl acetate at low temperature, followed by precipitation with a nonpolar solvent such as diisopropyl ether to isolate the hydrochloride salt as a crystalline solid with high purity.

Industrial production employs batch or continuous flow reactors with optimized reaction parameters to maximize yield and stereochemical purity. Purification typically involves recrystallization and chromatographic techniques. Automated systems ensure reproducibility and control over reaction temperature, time, and reagent addition.

The compound’s synthesis benefits from stereoselective fluorination methods that minimize racemization and side reactions.

Hydroxyfluorination strategies based on epoxide intermediates provide access to both diastereomers by controlling reaction conditions and reagent stoichiometry.

Oxidation, reduction, and substitution reactions of this compound have been studied, revealing that the hydroxyl group can be oxidized to ketones, and the fluorine atom can be substituted with nucleophiles under appropriate conditions.

| Parameter | Details |

|---|---|

| Molecular Formula | C4H9ClFNO |

| Molecular Weight | 141.57 g/mol |

| Key Reagents | DAST, Selectfluor, HCl, oxidizing agents |

| Typical Solvents | Dichloromethane, ethyl acetate, diisopropyl ether |

| Reaction Temperature | Low to ambient (0–25 °C) |

| Stereochemistry Control | Asymmetric synthesis, chiral catalysts, stereospecific fluorination |

| Purification Methods | Recrystallization, chromatography |

| Yield Range | Generally high (>70% in optimized routes) |

The preparation of this compound is well-established through stereoselective synthetic routes involving asymmetric synthesis, regioselective hydroxylation, and fluorination steps. The use of specialized fluorinating agents and controlled reaction conditions ensures the production of the compound with high stereochemical purity and yield. The hydrochloride salt form enhances stability and facilitates handling for pharmaceutical applications. Ongoing research continues to refine these methods and explore new synthetic approaches for related fluorinated pyrrolidine derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoropyrrolidin-3-one, while reduction could produce 4-fluoropyrrolidine.

Applications De Recherche Scientifique

Medicinal Chemistry

(3S,4S)-4-Fluoropyrrolidin-3-ol hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Therapeutic Applications

- Neurological Disorders : Research indicates potential applications in developing drugs for conditions such as depression and anxiety due to its interaction with neurotransmitter systems.

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, with GI50 values in the nanomolar range. The presence of fluorine contributes to enhanced binding affinity to biological targets, potentially modulating pathways involved in cell survival and proliferation .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the development of complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes, makes it valuable for creating diverse derivatives.

Synthetic Pathways

Common methods for synthesizing this compound include:

- Nucleophilic Substitution : Utilizing potassium fluoride in aprotic solvents like DMSO under elevated temperatures to introduce fluorine into pyrrolidine derivatives.

- Functional Group Modifications : The compound can be modified through oxidation or reduction reactions to enhance its biological activity or alter its pharmacokinetic properties .

Biological Studies

The compound's biological activity has been extensively studied, focusing on its interactions with enzymes and receptors. The electronegative fluorine atom increases metabolic stability and lipophilicity, which are critical for therapeutic efficacy.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| cis-4-Fluoropyrrolidin-3-ol | Same core structure | Different stereochemistry affects reactivity |

| 4-Hydroxypyrrolidine | Lacks fluorine | Comparison for reactivity without halogen influence |

| (3S)-4,4-Difluoropyrrolidin-3-ol | Difluorinated structure | Potentially different biological activity |

This comparison illustrates how stereochemistry and functional groups influence biological activity and emphasizes the importance of precise structural modifications in drug design .

Mécanisme D'action

The mechanism of action of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways.

Comparaison Avec Des Composés Similaires

Stereoisomeric Analogues

The stereochemical configuration of pyrrolidine derivatives significantly impacts their physicochemical and pharmacological properties. Key stereoisomers include:

Research Findings :

- The (3S,4S) isomer demonstrates superior reactivity in nucleophilic substitution reactions, as evidenced by its use in synthesizing pyridazinone derivatives under mild conditions (room temperature, DMF, K₂CO₃) .

- Stereoisomers like (3R,4S) and (3S,4R) are often discarded during chiral resolution processes due to mismatched spatial requirements in target binding pockets .

Structural Analogues with Modified Substituents

Variations in substituents on the pyrrolidine ring influence biological activity and synthetic utility:

Research Findings :

- The dichlorophenyl analogue (CAS 1049734-30-6) exhibits enhanced lipophilicity, making it suitable for hydrophobic target interactions but less water-soluble than the fluoropyrrolidinol derivative .

- Methoxy substitution (CAS 2108511-81-3) improves metabolic stability but reduces hydrogen-bonding capacity compared to the hydroxyl-containing parent compound .

Heterocyclic Analogues

Pyrrolidine derivatives are often compared to other nitrogen-containing heterocycles:

Activité Biologique

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a chiral fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important building block in the synthesis of various pharmacologically active molecules, with its unique structural features contributing to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom and a hydroxyl group, which enhance its chemical reactivity. The presence of fluorine is notable for its ability to modify binding affinities and selectivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C4H8ClFNO |

| Molecular Weight | 139.56 g/mol |

| CAS Number | 1334320-82-9 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity through hydrophobic interactions, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction with target proteins.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in various fields:

- Neurological Disorders : It has been explored for its effects on neurotransmitter systems, potentially aiding in the treatment of conditions like depression and anxiety.

- Cancer Treatment : Its role as a building block in drug synthesis positions it as a candidate for developing novel anticancer agents targeting specific pathways .

- Enzyme Inhibition : Studies have shown that (3S,4S)-4-fluoropyrrolidin-3-ol can act as an enzyme inhibitor, modulating enzymatic activity critical for various biological processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits specific kinases involved in cancer progression, highlighting its potential as an anticancer therapeutic agent .

- Neuropharmacological Effects : Research focusing on its neuropharmacological properties indicated that this compound may enhance synaptic plasticity, suggesting benefits in cognitive function and memory enhancement .

- Synthetic Applications : As a versatile building block, it has been utilized in synthesizing more complex organic molecules with enhanced biological activities, indicating its importance in drug development .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of specific kinases |

| Receptor Modulation | Interacts with neurotransmitter receptors |

| Therapeutic Potential | Explored for use in neurological disorders and cancer therapy |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, and what are the critical reaction steps?

- Methodology : A common approach involves using a Boc-protected pyrrolidine intermediate. For example, tert-butyl cis-3-fluoro-4-hydroxypyrrolidine-1-carboxylate is fluorinated stereoselectively, followed by deprotection under acidic conditions (e.g., HCl in water) to yield the hydrochloride salt. Key steps include controlling fluorination stereochemistry and optimizing reaction temperatures (50°C for solubility during acid treatment) .

- Data : Yields up to 52.7% are reported using HCl-mediated deprotection .

Q. How can the stereochemical purity and structural integrity of this compound be confirmed experimentally?

- Methodology : Use chiral HPLC or SFC to verify enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and confirms the fluorine substitution pattern. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₄H₉ClFNO). X-ray crystallography may resolve absolute configuration if crystals are obtainable .

- Data : The compound’s SMILES notation (

N[C@H]1CCOC[C@@H]1O.Cl) and InChIKey (GZXXMEFWSWRREY-LOHCEJOHNA-N) aid in computational validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : This chiral building block is used in synthesizing kinase inhibitors, antiviral agents, and PROTACs (proteolysis-targeting chimeras). Its fluorinated pyrrolidine core enhances metabolic stability and binding affinity in target proteins. Applications include fragment-based drug discovery and stereochemical probes for enzyme mechanism studies .

Advanced Research Questions

Q. How can stereoselective fluorination be optimized during synthesis to minimize diastereomer formation?

- Methodology : Employ asymmetric catalysis (e.g., chiral palladium complexes) or fluorinating agents (e.g., Selectfluor®) with controlled reaction kinetics. Monitor reaction progress via ¹⁹F NMR to track stereochemical outcomes. Computational modeling (DFT) predicts transition states to guide reagent selection .

- Data : Fluorination at 0–50°C with HCl yields a clear solution, suggesting temperature-dependent stereocontrol .

Q. What factors contribute to yield discrepancies between synthetic routes, and how can they be resolved?

- Methodology : Compare reaction conditions (solvent polarity, temperature gradients, and catalyst loading). For example, aqueous HCl deprotection may cause hydrolysis side reactions; switching to anhydrous HCl in organic solvents (e.g., THF) improves yields. Use Design of Experiments (DoE) to identify critical variables .

- Data : A 52.7% yield under aqueous HCl vs. higher yields (>70%) in anhydrous conditions highlights solvent effects .

Q. How do storage conditions impact the compound’s stability, and what analytical methods detect degradation?

- Methodology : Store at -20°C in sealed, desiccated containers to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH) combined with LC-MS track hydrolytic byproducts (e.g., defluorinated derivatives). Karl Fischer titration quantifies moisture uptake .

- Data : Long-term stability (>4 years) is achievable with proper storage, but exposure to humidity induces decomposition within weeks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.